molecular formula C13H13N3O B13875664 N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide

N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide

Katalognummer: B13875664
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: VJFOMEVQDGITMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indole nucleus, which is a common scaffold in many bioactive molecules.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Propargylation: The acetylated indole is then subjected to propargylation using propargyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted indole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is being explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    1H-Indole-3-carbaldehyde: A precursor for the synthesis of biologically active molecules.

    2-Phenylindole: An indole derivative with a phenyl group at the 2-position.

Uniqueness

N-(3-(5-amino-1H-indol-2-yl)prop-2-ynyl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H13N3O

Molekulargewicht

227.26 g/mol

IUPAC-Name

N-[3-(5-amino-1H-indol-2-yl)prop-2-ynyl]acetamide

InChI

InChI=1S/C13H13N3O/c1-9(17)15-6-2-3-12-8-10-7-11(14)4-5-13(10)16-12/h4-5,7-8,16H,6,14H2,1H3,(H,15,17)

InChI-Schlüssel

VJFOMEVQDGITMF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCC#CC1=CC2=C(N1)C=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.